(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide
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Overview
Description
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include copper sulfate and sodium ascorbate, which act as the catalyst and reducing agent, respectively .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or interacting with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar stability and reactivity but different substitution patterns on the ring.
Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group attached to the triazole ring, used in similar applications.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methanesulfonamide group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C4H8N4O2S |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(1-methyltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8-2-4(6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10) |
InChI Key |
JORRZGUVKWOPAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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